molecular formula C25H22O5 B2612729 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one CAS No. 637750-18-6

3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one

Cat. No.: B2612729
CAS No.: 637750-18-6
M. Wt: 402.446
InChI Key: RBNIXMYSRAKKBM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, substituted with methoxy and methylphenyl groups, which contribute to its unique chemical and biological properties.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-methylphenol.

    Condensation Reaction: The first step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 4-methylphenol in the presence of a base, such as sodium hydroxide, to form the intermediate 3-(3,4-dimethoxyphenyl)-4-methylphenol.

    Cyclization: The intermediate undergoes cyclization in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the chromen-4-one core structure.

    Methoxylation: Finally, the chromen-4-one intermediate is methoxylated using a methoxy reagent, such as dimethyl sulfate, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The methoxy and methylphenyl groups can undergo nucleophilic substitution reactions in the presence of strong nucleophiles, such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted methoxy and methylphenyl derivatives.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound’s methoxy and methylphenyl groups contribute to its ability to scavenge free radicals, thereby exhibiting antioxidant activity. Additionally, the chromen-4-one core structure interacts with cellular enzymes and receptors, modulating signaling pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethoxyphenyl)-propionic acid
  • Ethyl 3-(3,4-dimethoxyphenyl)propionate
  • 3,4-Dimethoxy-4’-methylbenzophenone

Uniqueness

Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]-4H-chromen-4-one is unique due to its chromen-4-one core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-[(4-methylphenyl)methoxy]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O5/c1-16-4-6-17(7-5-16)14-29-19-9-10-20-23(13-19)30-15-21(25(20)26)18-8-11-22(27-2)24(12-18)28-3/h4-13,15H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBNIXMYSRAKKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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